3,4',5-Trifluorobiphenyl-2-amine
Description
Contextual Significance in Organic Synthesis and Fluorine Chemistry
The importance of 3,4',5-Trifluorobiphenyl-2-amine in organic synthesis stems from its role as a key intermediate. hsppharma.comsci-hub.se The presence of the amine group and the fluorinated ring allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. ontosight.ai
In the field of fluorine chemistry, the introduction of fluorine atoms into organic molecules is known to significantly alter their physical, chemical, and biological properties. The three fluorine atoms in 3,4',5-Trifluorobiphenyl-2-amine enhance its metabolic stability and bioactivity, a desirable trait in the development of new functional materials and pharmaceuticals. ontosight.ai
Table 1: Selected Chemical Properties of 3,4',5-Trifluorobiphenyl-2-amine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C12H8F3N | ontosight.ainih.govnih.gov |
| Molecular Weight | ~223.19 g/mol | ontosight.ainih.govnih.gov |
| Appearance | White to Off-White Crystalline Powder | hsppharma.com |
| Boiling Point | 303.7 °C at 760 mmHg | hsppharma.com |
Overview of Research Domains and Contributions to Chemical Science
The primary research domain for 3,4',5-Trifluorobiphenyl-2-amine is in the synthesis of agrochemicals. researchgate.netgoogle.com It is a crucial intermediate in the industrial production of the fungicide Fluxapyroxad. hsppharma.comsci-hub.segoogle.com Fluxapyroxad is a succinate (B1194679) dehydrogenase inhibitor (SDHI) that effectively controls a wide spectrum of fungal diseases in various crops. sci-hub.segoogle.com The efficient synthesis of 3,4',5-Trifluorobiphenyl-2-amine is therefore central to the large-scale manufacturing of this important agricultural product. sci-hub.se
Beyond its role in agrochemicals, this compound serves as a versatile building block in other areas of chemical science, including pharmaceuticals and materials science. ontosight.ai Its derivatives are subjects of ongoing research for potential biological activities. ontosight.ai The unique properties conferred by the trifluorinated ring make it an attractive scaffold for medicinal chemists exploring new therapeutic agents. In materials science, fluorinated biphenyls are of interest for creating functional polymers with specific properties, such as flame retardancy. ontosight.airesearchgate.net
The development of efficient and environmentally friendly synthesis methods for 3,4',5-Trifluorobiphenyl-2-amine, such as those minimizing catalyst loading in Suzuki-Miyaura couplings, represents a significant contribution to green chemistry and industrial process optimization. sci-hub.seresearchgate.net
Table 2: Overview of Synthetic Methods for 3,4',5-Trifluorobiphenyl-2-amine
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3,4,5-trifluorobromobenzene, o-chloronitrobenzene | Palladium catalyst (e.g., Pd(PPh3)4), low catalyst loading (0.04 mol%) | High yield (73%), high purity (99.88%), economic, and environment-friendly. | sci-hub.seresearchgate.net |
| Negishi Coupling | Aromatic chloride with a protecting group, 3,4,5-trifluorophenylzinc bromide | PEPPSI-IPr catalyst | Involves protection/deprotection steps, higher catalyst loading. | sci-hub.se |
| Radical Coupling | 3,4,5-trifluorophenylhydrazine, aniline (B41778) | Radical initiation | Can lead to regioisomeric byproducts requiring purification. | sci-hub.se |
Properties
Molecular Formula |
C12H8F3N |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-6-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2 |
InChI Key |
YCLRVIDLGZTZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 ,5 Trifluorobiphenyl 2 Amine
Catalytic Cross-Coupling Reactions for Biphenyl (B1667301) Formation
The formation of the biphenyl core is a critical step in the synthesis of 3,4',5-Trifluorobiphenyl-2-amine. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for this transformation. mdpi.comnih.gov
Suzuki-Miyaura Coupling Protocols for Fluorinated Biaryls
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org This reaction is particularly valuable for the synthesis of fluorinated biaryls due to its tolerance of a wide range of functional groups and the relatively low toxicity of the boron byproducts. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. acs.org Research has focused on optimizing these components to achieve high yields and turnover numbers, especially when dealing with less reactive substrates like chloroarenes. acs.orgresearchgate.net
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) : This catalyst is widely used due to its commercial availability and effectiveness in a variety of cross-coupling reactions. catalysis.blog It has been successfully employed in the synthesis of 2-nitrobiphenyls from hindered 1-chloro-2-nitrobenzenes and phenylboronic acids, demonstrating its utility in constructing congested biaryl systems. researchgate.net However, its performance can be sensitive to reaction temperature, with lower temperatures sometimes leading to poor reactivity with aryl iodides. acs.org
Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the advantage of easy separation and recyclability, aligning with the principles of green chemistry. mdpi.com Ligand-free Suzuki-Miyaura coupling reactions using Pd/C have been developed for aryl bromides and triflates in aqueous media at room temperature, providing excellent yields. nih.gov The use of wet-type Pd/C is also feasible under aerobic conditions, and the catalyst can be reused multiple times without significant loss of activity. nih.gov
Pd(OAc)2 (Palladium(II) Acetate) : This palladium source is often used in conjunction with various ligands to form the active catalytic species in situ. acs.orgrsc.org For instance, a highly efficient catalyst system can be formed from Pd(OAc)2 and dicyclohexylamine (B1670486) for the Suzuki coupling of aryl bromides. acs.orgresearchgate.net Similarly, a guanidine/Pd(OAc)2 system has been developed for room temperature Suzuki cross-coupling in aqueous media. acs.org The choice of ligand is crucial, with bulky, electron-donating phosphine (B1218219) ligands often being necessary to promote the coupling of less reactive aryl chlorides. libretexts.orgrsc.org
Interactive Table: Comparison of Palladium Catalyst Systems
| Catalyst System | Key Features | Advantages | Common Substrates |
| Pd(PPh3)4 | Homogeneous, commercially available. catalysis.blog | High efficiency, versatile, mild reaction conditions. catalysis.blog | Aryl halides (iodides, bromides, activated chlorides). researchgate.netresearchgate.net |
| Pd/C | Heterogeneous, recyclable. mdpi.com | Green chemistry, easy separation, ligand-free options. mdpi.comnih.gov | Aryl bromides, triflates. nih.gov |
| Pd(OAc)2 / Ligand | In situ catalyst formation. acs.orgrsc.org | Tunable reactivity, high turnover numbers. acs.org | Aryl halides (including chlorides with appropriate ligands). acs.orgacs.org |
The Suzuki-Miyaura coupling has demonstrated a broad substrate scope, including the coupling of fluorinated aryl halides and boronic acids. mdpi.comresearchgate.net The presence of fluorine atoms can influence the reactivity of the substrates. For instance, electron-withdrawing fluorine atoms can activate aryl halides towards oxidative addition, a key step in the catalytic cycle. libretexts.org However, the C-F bond itself can sometimes be activated, leading to potential side reactions. nih.gov
The reaction can tolerate a wide array of functional groups on both the organoboron and the halide partner. nih.govacs.org Studies have shown successful couplings with substrates containing electron-donating and electron-withdrawing groups, as well as sterically hindered compounds. nih.gov Potassium heteroaryltrifluoroborates have also been used effectively as coupling partners. nih.gov
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgcatalysis.blog
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is often the rate-determining step. libretexts.org
Transmetalation : In this step, the organic group from the organoboron compound is transferred to the palladium center. This process is typically facilitated by a base. libretexts.org Mechanistic studies have shown that the base plays multiple roles, including the formation of a more nucleophilic borate (B1201080) species and facilitating the hydrolysis of palladium intermediates. acs.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biphenyl product and regenerates the Pd(0) catalyst. libretexts.org
DFT (Density Functional Theory) calculations have been employed to gain deeper insights into the reaction mechanisms, particularly in more complex systems like base-free nickel-catalyzed Suzuki-Miyaura couplings of acid fluorides. rsc.orgrsc.orgresearchgate.net These studies help in understanding the chemoselectivity and the role of various intermediates in the catalytic cycle. rsc.orgrsc.org
Other Metal-Catalyzed Arylation Approaches for Biphenylamine Scaffolds
While palladium catalysis dominates the field, other transition metals have also been explored for the synthesis of biphenylamine scaffolds. For example, cobalt-catalyzed C-H arylations have been developed for the synthesis of biaryl tetrazoles, which are important structural motifs in pharmaceuticals. nih.gov These methods offer an alternative, step-economical route to biaryl compounds. nih.gov Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of zinc polyfluorobenzoates with aryl fluorosulfates provide another avenue to polyfluorinated biaryls. acs.org
Multi-Step Synthesis Pathways from Fluorinated Precursors
The synthesis of 3,4',5-Trifluorobiphenyl-2-amine often involves a multi-step sequence starting from readily available fluorinated precursors. One patented method describes a four-step process starting from 3,4,5-trifluorobromobenzene. google.com This route involves boronation, a coupling reaction, hydrolysis, and a degradation step to yield the final product with a total yield of 60-65%. google.com
Another described synthesis involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with phenylmethylideneamino-2-chlorobenzene in the presence of a palladium catalyst. chemicalbook.com Subsequent hydrolysis and work-up afford 3,4,5-trifluoro-2'-aminobiphenyl with a 78% yield. chemicalbook.com
Strategies for Sequential Incorporation of Fluorine and Amino Groups
The construction of the 3,4',5-Trifluorobiphenyl-2-amine scaffold often involves the sequential introduction of the trifluorophenyl and amino-substituted phenyl rings. A prevalent strategy is the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids or their esters. gre.ac.uksemanticscholar.orggoogle.com
In a typical sequence, a suitably protected or precursor form of the aniline (B41778) ring is coupled with a trifluorophenylboronic acid derivative. For instance, 2-chloronitrobenzene can be coupled with 3,4,5-trifluorophenylboronic acid. google.com The nitro group serves as a precursor to the amine, which is revealed in a subsequent reduction step. The choice of protecting group for the amine is critical to prevent side reactions and ensure high coupling yields.
Another approach involves the coupling of a trifluorinated aryl halide with an aminophenylboronic acid derivative. For example, 5-bromo-1,2,3-trifluorobenzene can be reacted with (2-aminophenyl)boronic acid. researchgate.net This method directly introduces the amino group, but the boronic acid can be sensitive and may require specific catalytic systems for efficient reaction. The development of robust catalysts, including those based on palladium with bulky phosphine ligands, has been instrumental in improving the efficiency of these coupling reactions. nih.gov
The table below summarizes representative Suzuki-Miyaura coupling reactions for the synthesis of precursors to 3,4',5-Trifluorobiphenyl-2-amine.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Yield | Reference |
| o-chloronitrobenzene | 3,4,5-trifluorophenylboronic acid | Pd(PPh₃)₄ / Tricyclohexylphosphine tetrafluoroborate | Toluene/Water/Isopropanol | Not specified | google.com |
| 5-bromo-1,2,3-trifluorobenzene | (2-aminophenyl)boronic acid | Pd(OAc)₂ / SPhos | Toluene/Water | Not specified | nih.gov |
| Phenylmethylideneamino-2-chlorobenzene | 3,4,5-trifluorophenylmagnesium bromide (via ZnCl₂) | (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride | THF / N-methylpyrrolidone | 78% | chemicalbook.com |
Reductive Transformations of Nitro-Biphenyl Intermediates (e.g., Catalytic Hydrogenation, Aluminum-Nickel Alloy Reduction)
Following the successful coupling to form the 3',4',5'-trifluoro-2-nitrobiphenyl (B8809984) intermediate, the subsequent reduction of the nitro group is a critical step to yield the final 3,4',5-Trifluorobiphenyl-2-amine product. Several reductive methods are employed, with catalytic hydrogenation and metal-based reductions being the most common.
Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes due to its high efficiency and the generation of clean byproducts (water). sci-hub.st Various catalysts are effective, including palladium-on-carbon (Pd/C), platinum-on-carbon (Pt/C), and Raney nickel. google.comwikipedia.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is crucial to achieve high chemoselectivity, especially when other reducible functional groups are present. For instance, in the presence of halogens, specific catalysts like sulfided platinum may be used to prevent dehalogenation. sci-hub.st The hydrogenation of aromatic nitro compounds can proceed through hydroxylamine (B1172632) intermediates, and process conditions are optimized to ensure complete reduction to the amine. google.com
Aluminum-Nickel Alloy Reduction: An alternative to catalytic hydrogenation is the use of reducing agents like aluminum-nickel (Al-Ni) alloy in an alkaline solution. This method is effective for the reduction of nitro compounds. google.com The reaction proceeds through the generation of hydrogen in situ from the reaction of the amphoteric aluminum with the alkali. This method can be advantageous in situations where high-pressure hydrogenation equipment is not available or practical.
The table below provides a comparison of different reductive methods for the conversion of 3',4',5'-trifluoro-2-nitrobiphenyl.
| Reductive Method | Catalyst/Reagent | Solvent | Key Features | Reference |
| Catalytic Hydrogenation | 5% Pd/C | Methanol or Ethanol (B145695) | High efficiency, clean byproducts. Requires control of hydrogen pressure (0.8-1.2 MPa). | google.com |
| Aluminum-Nickel Alloy Reduction | Al-Ni Alloy | Not specified | In situ hydrogen generation, avoids high-pressure equipment. | google.com |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like 3,4',5-Trifluorobiphenyl-2-amine to minimize environmental impact and enhance sustainability. researchgate.net This involves the development of more environmentally friendly solvents and catalyst systems.
Traditional organic solvents often pose environmental and health risks due to their toxicity and volatility. chemarticle.com Consequently, research has focused on replacing them with greener alternatives. Water is a highly attractive solvent for chemical synthesis due to its non-toxic, non-flammable, and abundant nature. rsc.org The Suzuki-Miyaura coupling, a key step in the synthesis of 3,4',5-Trifluorobiphenyl-2-amine, has been successfully performed in aqueous media, often in combination with a co-solvent like ethanol or isopropanol. google.comresearchgate.netgoogle.com The use of aqueous systems can simplify product isolation and catalyst recycling. Other green solvents being explored include ionic liquids and deep eutectic solvents, which offer unique solubility properties and can enhance reaction rates and selectivity. chemarticle.com
A significant aspect of green chemistry is the development of catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net Heterogeneous catalysts, which exist in a different phase from the reactants and products, are particularly advantageous in this regard. youtube.comnih.gov In the context of 3,4',5-Trifluorobiphenyl-2-amine synthesis, research has focused on developing solid-supported palladium catalysts for the Suzuki-Miyaura coupling. sci-hub.segoogle.com These catalysts can be filtered off after the reaction and potentially reused in subsequent batches. rsc.org For example, a highly efficient synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine was achieved with a catalyst loading as low as 0.04 mol%, highlighting the economic and environmental benefits. sci-hub.se Similarly, in the reductive hydrogenation step, heterogeneous catalysts like Pd/C are standard and can be recovered and reused. nih.gov The development of bifunctional heterogeneous catalysts that can promote multiple reaction steps in a sequence is also an active area of research. rsc.org
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the large-scale production of chemicals, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. rsc.orgrsc.org The synthesis of 3,4',5-Trifluorobiphenyl-2-amine and its intermediates can be adapted to flow systems. For instance, the selective hydrogenation of halogenated nitroaromatics has been successfully transferred from batch to continuous flow reactors. researchgate.net
In a continuous flow setup, reactants are pumped through a heated tube or a packed-bed reactor containing a solid-supported catalyst. rsc.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. The small reactor volumes in flow systems also mitigate the risks associated with highly exothermic reactions or the handling of hazardous intermediates. The integration of multiple reaction steps into a continuous sequence, known as "telescoped" synthesis, can further streamline the manufacturing process and reduce waste. researchgate.net The scalability of continuous flow processes makes them an attractive option for the industrial production of 3,4',5-Trifluorobiphenyl-2-amine. rsc.org
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations of the Amino Moiety
The primary amino group (-NH₂) in 3,4',5-Trifluorobiphenyl-2-amine is a key site for chemical modification. As a nucleophilic center, it can undergo a variety of well-established transformations to introduce new functional groups, thereby altering the molecule's properties and enabling further derivatization. organic-synthesis.comsolubilityofthings.com
Common transformations involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental transformation that can also serve to protect the amino group or introduce a new directing group for subsequent reactions.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
Conversion to Nitrile: The amino group can be converted to a nitrile group (-CN) through diazotization followed by reaction with a cyanide salt, such as cuprous cyanide. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. researchgate.netyoutube.com
These transformations allow for the strategic modification of the biphenyl (B1667301) structure, paving the way for the synthesis of diverse derivatives.
Aromatic C-H Functionalization Studies of the Biphenyl Core
Direct functionalization of carbon-hydrogen (C-H) bonds on the biphenyl core represents a powerful and atom-economical strategy for elaborating the molecular structure. rsc.org The presence of both an amino group and fluorine atoms significantly influences the regioselectivity of these reactions.
The position where C-H functionalization occurs (regioselectivity) is dictated by the electronic and steric properties of the existing substituents. In 3,4',5-Trifluorobiphenyl-2-amine, the amino group is a strong ortho-, para-directing group for electrophilic aromatic substitution, activating the ring to which it is attached. Conversely, the fluorine atoms are deactivating but also ortho-, para-directing.
The reactivity of C-H bonds can be influenced by transition metal catalysts. youtube.com For instance, C-H bonds ortho to fluorine substituents can exhibit enhanced reactivity toward metal centers, making direct functionalization at these positions possible. acs.org The outcome of a C-H activation reaction is often the result of a complex interplay between several factors, including the directing ability of functional groups, the intrinsic reactivity of the C-H bonds, and the nature of the catalyst and reaction conditions. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT), are often employed to understand and predict the regioselectivity in such complex systems. nih.govnih.gov
To achieve high selectivity in C-H functionalization, a directing group strategy is often employed. rsc.orgrsc.org A directing group is a functional group that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and thereby facilitating its cleavage and subsequent functionalization. youtube.com
In the case of 3,4',5-Trifluorobiphenyl-2-amine, the amino group itself can act as a directing group. researchgate.net It can be modified, for example by acylation, to create a more effective bidentate directing group (e.g., an amide or a pyridine-containing moiety) that can chelate to the metal center. This approach enables highly regioselective functionalization, typically at the ortho position relative to the directing group. nih.govresearchgate.net The choice of directing group and catalyst system is crucial for controlling the outcome of the reaction. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has also been shown to have a beneficial effect on the reactivity and selectivity of certain C-H activation reactions. rsc.org
Table 1: Examples of Directing Groups in C-H Functionalization
| Directing Group Type | Example | Targeted Position | Reference |
|---|---|---|---|
| Amine (modified) | Acylamino | ortho-C-H | researchgate.net |
| Nitrile | Cyano | meta-C-H | nih.gov |
| Pyridine-based | 2-Pyridyl | ortho-C-H | rsc.org |
| 8-Aminoquinoline | 8-Aminoquinolyl | ortho-C-H | researchgate.net |
This table provides illustrative examples of directing group strategies applicable to aromatic systems.
Nucleophilic and Electrophilic Reactivity at Fluorinated Positions
The three fluorine atoms on one of the phenyl rings significantly alter its electronic properties, making it highly electron-deficient. This has profound implications for its reactivity towards nucleophiles and electrophiles.
The electron-withdrawing nature of fluorine makes the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) . rsc.org This is particularly true for the C-F bonds, which can be displaced by strong nucleophiles. The reactivity in SNAr reactions is often enhanced by the presence of multiple fluorine atoms. However, the introduction of a fluorine atom can also hinder nucleophilic substitution at an adjacent carbon center due to electrostatic repulsion between the incoming nucleophile and the lone pairs of the fluorine atom. researchgate.net
Conversely, the electron-deficient nature of the trifluorinated ring makes it highly deactivated towards electrophilic aromatic substitution . Reactions with electrophiles will preferentially occur on the other, more electron-rich, amino-substituted ring. Electrophilic fluorinating reagents, such as those from the N-F class (e.g., Selectfluor), are used to introduce fluorine atoms into electron-rich aromatic rings. researchgate.netnih.govwikipedia.org
Influence of Fluorine Substitution on Reaction Energetics and Mechanisms
The presence of fluorine atoms exerts a significant influence on the energetics and mechanisms of reactions involving 3,4',5-Trifluorobiphenyl-2-amine. rsc.org These "fluorine effects" are a combination of inductive and steric factors.
Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) lowers the energy of anionic intermediates and transition states, while destabilizing cationic ones. This can alter reaction pathways. For example, in C-H activation, the increased acidity of C-H bonds ortho to fluorine can facilitate metalation-deprotonation steps. acs.orgyoutube.com
Steric and Electrostatic Effects: The presence of fluorine can hinder the approach of reagents. The lone pairs on fluorine can create electrostatic repulsion with incoming nucleophiles, potentially slowing down SN2-type reactions. researchgate.net
Bond Strengths: The carbon-fluorine (C-F) bond is exceptionally strong, which generally makes it resistant to cleavage. However, in certain photocatalytic or transition-metal-catalyzed processes, direct C-F bond functionalization can be achieved, providing an alternative route to derivatization. nih.gov
Table 2: Summary of Fluorine's Influence on Reactivity
| Property/Reaction Type | Influence of Fluorine Atoms | Mechanistic Implication | Reference |
|---|---|---|---|
| Aromatic Ring Electronics | Strong electron withdrawal | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack | nih.govrsc.org |
| C-H Bond Acidity | Increases acidity of nearby C-H bonds | Can facilitate concerted metalation-deprotonation (CMD) mechanisms | acs.orgyoutube.com |
| Nucleophilic Substitution | Hinders SN2 at adjacent centers | Electrostatic repulsion with nucleophile's lone pairs | researchgate.net |
| Reaction Energetics | Stabilizes anionic transition states | Can lower activation energy for certain pathways | rsc.org |
| C-F Bond Strength | Very strong bond | Generally unreactive but can be activated under specific catalytic conditions | nih.gov |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4',5-Trifluorobiphenyl-2-amine, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Analysis
¹H NMR: The proton NMR spectrum of 3,4',5-Trifluorobiphenyl-2-amine displays signals corresponding to the aromatic protons on both phenyl rings. The protons on the aniline (B41778) ring typically appear as multiplets in the aromatic region of the spectrum. The -NH₂ protons of the primary amine group exhibit a characteristic broad signal, which can be confirmed by D₂O exchange, causing the peak to disappear. libretexts.org The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms on the adjacent ring.
¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Carbons attached to the electron-withdrawing fluorine atoms will be significantly deshielded and appear at higher chemical shifts. libretexts.org The spectrum will show distinct signals for each of the 12 carbon atoms, with their positions indicating their electronic environment.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. It provides specific information about the fluorine atoms. The spectrum is expected to show distinct signals for the fluorine atoms at the 3, 4', and 5 positions, with their chemical shifts and coupling constants (J-coupling) revealing details about their spatial relationships with each other and with neighboring protons. Diastereotopic fluorine atoms, if present due to a chiral environment, could lead to the observation of separate signals. semanticscholar.org
Table 1: Predicted NMR Data for 3,4',5-Trifluorobiphenyl-2-amine
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | Aromatic protons: ~6.5-7.5 | Multiplets | J(H-H), J(H-F) |
| Amine protons (-NH₂): Variable, broad | Singlet | - | |
| ¹³C | Aromatic carbons: ~110-150 | Singlets, Doublets, Triplets | J(C-F) |
| Carbon attached to Nitrogen: ~140-150 | Singlet | - | |
| ¹⁹F | Fluorine atoms: Variable | Multiplets | J(F-F), J(F-H) |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Application in Reaction Monitoring and Kinetic Studies (e.g., Real-time ¹⁹F NMR)
The synthesis of 3,4',5-Trifluorobiphenyl-2-amine, often involving Suzuki or other cross-coupling reactions, can be effectively monitored in real-time using NMR spectroscopy, particularly ¹⁹F NMR. chemicalbook.comgoogle.com By tracking the disappearance of the signals corresponding to the fluorine atoms in the starting materials (e.g., 3,4,5-trifluorophenylboronic acid) and the appearance of the new signals for the product, the progress of the reaction can be followed. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts. Kinetic studies can also be performed to understand the reaction mechanism and determine rate constants.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3,4',5-Trifluorobiphenyl-2-amine.
As a primary aromatic amine, the IR spectrum will exhibit characteristic N-H stretching vibrations. orgchemboulder.com Typically, two distinct bands are observed in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. libretexts.orgorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com Furthermore, strong absorption bands due to the C-F stretching vibrations will be present, typically in the range of 1100-1400 cm⁻¹. The presence of two phenyl rings will give rise to characteristic aromatic C-H stretching and bending vibrations.
Table 2: Characteristic IR Absorption Frequencies for 3,4',5-Trifluorobiphenyl-2-amine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium, Sharp |
| Amine (-NH₂) | N-H Bend | 1580-1650 | Medium to Strong |
| Aromatic C-N | C-N Stretch | 1250-1335 | Medium to Strong |
| Fluoroaromatic | C-F Stretch | 1100-1400 | Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing the extent of π-conjugation. The biphenyl (B1667301) system in 3,4',5-Trifluorobiphenyl-2-amine, with its two connected aromatic rings, results in an extended conjugated system. This conjugation is expected to give rise to strong absorption bands in the UV region. The presence of the amino group (-NH₂), an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The fluorine substituents may also have a modest influence on the absorption spectrum. The position and intensity of the absorption bands can be influenced by the solvent polarity.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. nih.gov For 3,4',5-Trifluorobiphenyl-2-amine (C₁₂H₈F₃N), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 223.19 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. nih.govnih.gov
The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for biphenyl compounds include cleavage of the bond connecting the two rings. The presence of the fluorine and amine substituents will influence the fragmentation, leading to characteristic daughter ions. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3,4',5-Trifluorobiphenyl-2-amine |
| 3,4,5-trifluorophenylboronic acid |
| 3',4',5'-trifluoro-2-nitrobiphenyl (B8809984) |
| 1,3-butadiene |
| n-butyl lithium |
| 3,4,5-Trifluorobromobenzene |
| o-chlorobenzonitrile |
| sodium hypohalite |
| aluminum-nickel alloy |
| triethylamine |
| methanol |
| ethanol (B145695) |
| tert-butyl alcohol |
| ethylene glycol |
| isopropanol |
| isobutanol |
| dichloromethane |
| toluene |
| ethyl acetate |
| water |
| deuterium oxide (D₂O) |
| tetramethylsilane (TMS) |
| Aniline |
| Cyclohexylamine |
| N-methylcyclohexylamine |
| Morphine |
| Propan-2-amine |
| Diethylamine |
| Triethylamine |
| (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole |
| (4S,7R)-campho[2,3-c]pyrazole |
| F2BrC–C*HBrPh |
| 2,3,4,5,6-Pentafluorobiphenyl |
| 2,3,4,5,6-Pentafluoro-4'-nitrobiphenyl |
| 2',3',4',5',6'-Pentafluorobiphenyl-4-carbonitrile |
| 4'-Chloro-2,3,4,5,6-pentafluorobiphenyl |
| 2,3,4,4',5,6-Hexafluorobiphenyl |
| 2,3,4,5,6-Pentafluoro-4'-(trifluoromethyl)biphenyl |
| 2,3,4,5,6-Pentafluoro-2'-nitro-1,1'-biphenyl |
| 2,3,4,5,6-Pentafluoro-2'-methylbiphenyl |
| 2,3,4,5,6-Pentafluoro-2'-methoxybiphenyl |
| 2,3,4,5,6-Pentafluoro-3',5'-dimethylbiphenyl |
| 2,6-Difluoro-4'-nitrobiphenyl |
| N-(diphenylmethylene)-2,2,2-trifluoroethanamine |
| 3,4,5-trifluorophenylboroxine-benzylamine adduct |
| Phenylboronic acid |
| bis-3,4,5-trifluorophenylborinic acid |
| 3,4,5-trifluorophenylboroxine |
| hyperbranched poly-L-lysine nanopolymers |
| L-arginine |
| Lys-Arg hyperbranched nanopolymers |
| Zinc chloride |
| N-methylpyrrolidone |
| Phenylmethylideneamino-2-chlorobenzene |
| (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride |
| 3,4,5-trifluorophenylmagnesium bromide |
| Sulfuric acid |
| Benzaldehyde |
| Sodium hydroxide |
| Tetrahydrofuran (THF) |
| Activated carbon |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide a robust framework for examining the intricate details of molecular systems.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,4',5-Trifluorobiphenyl-2-amine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.
The key structural feature of this molecule is the dihedral angle between the two phenyl rings. This angle is determined by the balance of electronic effects (conjugation, which favors planarity) and steric hindrance (repulsion between adjacent atoms, which favors a twisted conformation). The presence of the amino group at the 2-position and fluorine atoms on the second ring introduces specific electronic and steric influences that would be precisely quantified through DFT. Conformational analysis would involve calculating the energy of the molecule as this dihedral angle is systematically varied, allowing for the identification of the global energy minimum and any other stable conformers.
Table 1: Predicted Structural Parameters for 3,4',5-Trifluorobiphenyl-2-amine (Illustrative) This table is illustrative and represents typical outputs from DFT calculations.
| Parameter | Predicted Value | Description |
|---|---|---|
| Dihedral Angle (C-C-C-C) | 45-60° | The twist angle between the two phenyl rings. |
| C-N Bond Length | ~1.40 Å | The length of the bond between the carbon and nitrogen atoms of the amine group. |
| C-F Bond Length | ~1.35 Å | The length of the carbon-fluorine bonds. |
| N-H Bond Length | ~1.01 Å | The length of the nitrogen-hydrogen bonds in the amine group. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govscribd.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For 3,4',5-Trifluorobiphenyl-2-amine, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO would likely be distributed over the electron-deficient trifluorophenyl ring.
From the HOMO and LUMO energies, various reactivity indices can be calculated:
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Table 2: Predicted FMO Energies and Reactivity Descriptors (Illustrative) This table is illustrative and based on general principles for similar molecules.
| Descriptor | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | A smaller gap signifies higher reactivity. nih.gov |
| Electronegativity (χ) | 3.2 to 4.2 | Measures the overall electron-attracting power. |
| Chemical Hardness (η) | 1.7 to 2.8 | A higher value indicates greater stability. |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net
In the MEP map of 3,4',5-Trifluorobiphenyl-2-amine:
Red Regions (Negative Potential): These areas are rich in electrons and are the most likely sites for electrophilic attack. Such regions would be expected around the electronegative fluorine atoms and the nitrogen atom of the amine group due to its lone pair of electrons. researchgate.net
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group and potentially the carbon atoms attached to the fluorine atoms would exhibit positive electrostatic potential. researchgate.net
Green Regions (Neutral Potential): These areas represent regions of near-zero potential, typically found over the carbon skeletons of the phenyl rings.
This visual information helps in understanding non-covalent interactions, such as hydrogen bonding, and rationalizing the molecule's reactivity patterns. researchgate.net
Non-covalent interactions (NCI) are critical in determining the supramolecular chemistry and crystal packing of a molecule. The NCI analysis, often visualized as colored isosurfaces, can reveal the presence and nature of weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and characterize the chemical bonds and interactions between them. researchgate.net By locating bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of both covalent and non-covalent interactions within the 3,4',5-Trifluorobiphenyl-2-amine structure. researchgate.net This analysis would be particularly useful for characterizing any intramolecular hydrogen bonds between the amine hydrogens and the fluorine atom at the 5-position, as well as intermolecular interactions in a condensed phase.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful asset for mapping out the pathways of chemical reactions. For the synthesis of 3,4',5-Trifluorobiphenyl-2-amine, such as through Suzuki or Negishi coupling reactions followed by functional group manipulations, DFT calculations can be used to:
Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, all stationary points, including short-lived intermediates and high-energy transition states, can be located.
Calculate Activation Energies: The energy difference between reactants and transition states determines the activation energy, which governs the reaction rate. This allows for the comparison of different potential reaction pathways to predict the most favorable one.
Investigate Catalyst Roles: In catalyzed reactions, modeling can show how the catalyst interacts with the reactants to lower the activation energy, providing insights into its efficiency and selectivity. A patent describing a synthesis route for this compound exists, and computational modeling could further refine and optimize the proposed steps. google.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict various spectroscopic properties, including NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the magnetic shielding tensors of nuclei. liverpool.ac.uk
For 3,4',5-Trifluorobiphenyl-2-amine, these calculations would predict the 1H, 13C, and 19F NMR spectra. By comparing the calculated shifts with experimental data (if available), one can confirm the molecular structure. The predicted shifts are sensitive to the molecule's conformation, meaning that a good match between predicted and experimental spectra provides strong evidence for the calculated three-dimensional structure in solution. liverpool.ac.ukdocbrown.info
Computational Approaches for Understanding Fluorine Effects on Molecular Reactivity
The introduction of fluorine atoms into an organic molecule dramatically alters its physicochemical properties. Fluorine's high electronegativity, small van der Waals radius (1.47 Å), and low polarizability make it a unique substituent in medicinal and materials chemistry. nih.gov Computational methods are vital for rationalizing and predicting the consequences of fluorination. acs.orgnih.gov
Density Functional Theory (DFT) is a prominent computational framework used to analyze how substituents affect molecular properties. nih.gov For fluorinated biphenyl (B1667301) systems, DFT studies can provide detailed insights into molecular geometry, electronic charge distribution, and reactivity. For instance, detailed DFT studies on new difluorinated biphenyl compounds have been performed to complement experimental results from techniques like single-crystal X-ray diffraction. nih.govacs.org These computational models allow for the precise calculation of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental findings. nih.govacs.org
The electron-withdrawing nature of fluorine significantly influences the aromatic π-electron system. nih.gov This effect can be quantified through computational analyses such as Natural Bonding Orbital (NBO) charge analysis and Molecular Electrostatic Potential (MEP) mapping. nih.govacs.org NBO analysis provides insights into the charge distribution across the molecule, suggesting how fluorinated compounds might interact with each other in the solid phase or with polar solvents. nih.govacs.org MEP analysis creates a visual map of electrostatic potential, identifying regions of positive and negative potential that indicate likely sites for intermolecular interactions. nih.govacs.org
Global reactivity parameters, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are another key output of computational studies. These parameters, including chemical hardness, softness, and electronegativity, help in assessing the stability of a molecule in redox reactions. nih.govacs.org For example, a computational analysis of several difluorinated biphenyls suggested they are quite stable, with some variants being more reactive than others based on their specific substitutions. nih.govacs.org
These computational tools also help in exploring reaction pathways. Ab initio quantum chemistry methods can be used to model the potential energy surface of reactions involving fluorinated molecules, such as the abstraction of a hydrogen atom or the addition of a fluorine atom to a double bond. researchgate.net This allows researchers to determine the most feasible reaction pathways and predict reaction products and rates, which is fundamental to understanding chemical reactivity. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C14H10F2O |
| Molecular Weight | 232.23 g/mol |
| HOMO Energy | -7.14 eV |
| LUMO Energy | -2.20 eV |
| Energy Gap (ΔE) | 4.94 eV |
| Dipole Moment | 2.51 Debye |
Integration with Machine Learning for Accelerated Chemical Discovery
The convergence of computational chemistry and machine learning (ML) is revolutionizing chemical sciences by dramatically speeding up computational algorithms and enhancing the insights available from theoretical methods. acs.org ML models can be trained on vast datasets generated from experiments or high-throughput computational chemistry to predict molecular properties and reaction outcomes, thereby accelerating the discovery of novel compounds. acs.orginnovations-report.com
For fluorinated compounds, ML offers a pathway to rapidly screen vast chemical spaces. One application is the prediction of carbon-fluorine (C–F) bond dissociation energies, a key factor in the reactivity and degradation of organofluorine compounds. chemrxiv.org Researchers have successfully used algorithms like Random Forest and Feed-forward Neural Networks, trained on DFT-calculated bond energies, to predict these values with high accuracy (deviations less than 0.70 kcal/mol). chemrxiv.org Remarkably, these ML models can make predictions in seconds using only the chemical connectivity of a molecule as input, a task that would be significantly more time-consuming using traditional computational methods. chemrxiv.org
| ML Algorithm | Mean Absolute Deviation (kcal/mol) |
|---|---|
| Feed-forward Neural Network (FNN) | < 0.70 |
| Random Forest | ~1.00 |
| LASSO Regression | ~1.50 |
Another area where ML is making an impact is the prediction of spectroscopic properties. For instance, DFT-based procedures combined with ML can accurately and quickly predict 19F NMR chemical shifts. researchgate.net This provides a powerful tool to assist in the characterization of reaction intermediates and products, helping to elucidate complex reaction mechanisms involving fluorinated species. researchgate.net
Applications in Advanced Materials Research
Incorporation into Functional Polymers and Polymeric Materials
The distinct arrangement of fluorine atoms and the amine group on the biphenyl (B1667301) structure of 3,4',5-Trifluorobiphenyl-2-amine makes it a valuable monomer for the creation of functional polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic and physical properties.
Design and Synthesis of Fluorinated Polyimides for Gas Separation
Fluorinated polyimides are a class of high-performance polymers recognized for their potential in gas separation membranes. researchgate.netnih.gov The incorporation of fluorine-containing monomers, such as those derived from or analogous to 3,4',5-Trifluorobiphenyl-2-amine, is a key strategy in the molecular design of these materials. researchgate.net The presence of fluorine atoms can increase the fractional free volume (FFV) within the polymer matrix, which facilitates the transport of gas molecules.
The synthesis of these polyimides typically involves a two-step polycondensation reaction. uva.es Initially, a diamine monomer, which can be a derivative of 3,4',5-Trifluorobiphenyl-2-amine, is reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form a polyamic acid. uva.esrsc.org This is followed by a chemical or thermal imidization to yield the final polyimide. uva.es
Research has demonstrated that the introduction of fluorinated groups can enhance the gas permeability of the resulting polyimide membranes. rsc.org For instance, polyimides synthesized from fluorinated diamines and 6FDA have shown promising gas transport properties. rsc.org The bulky and rigid nature of the trifluoromethyl (-CF3) groups can hinder chain packing, leading to higher gas permeability. uva.esresearchgate.net
| Polymer System | Dianhydride | Key Findings |
| Fluorinated Polyimides | 6FDA | Enhanced gas permeability due to increased fractional free volume. rsc.org |
| Fluorinated Polyimides | BPDA, ODPA | Good thermal stability and solubility, crucial for membrane formation. researchgate.net |
| Melamine-copolyamides | Not Specified | Improved CO2 and H2S removal efficiency in sour natural gas separation. nih.gov |
Development of Electrochromic Polymers
Electrochromic polymers can change their color in response to an electrical stimulus, making them suitable for applications like smart windows and displays. mdpi.com Aromatic polyamides and polyimides containing electroactive units, such as triphenylamine, are widely studied for this purpose. ntu.edu.tw While direct use of 3,4',5-Trifluorobiphenyl-2-amine in the cited electrochromic studies is not explicitly detailed, the synthesis of electrochromic polyamides and polyimides often involves the condensation of aromatic diamines with dicarboxylic acids or dianhydrides. mdpi.comntu.edu.tw
The general approach involves creating polymers with redox-active sites that can undergo stable and reversible oxidation and reduction. ntu.edu.tw The incorporation of fluorinated moieties can influence the electronic properties and stability of these polymers. For example, in some poly(amine-amide)s, the introduction of bulky groups leads to amorphous polymers with good solubility and excellent film-forming capabilities, which are crucial for device fabrication. ntu.edu.tw These polymers have demonstrated reversible color changes from pale yellowish to green and then to blue upon application of varying voltages. ntu.edu.tw
Exploration in Organic Memory Materials and Electronic Devices
The unique electronic characteristics of fluorinated aromatic compounds suggest their potential use in organic memory materials and other electronic devices. The introduction of fluorine atoms can modify the energy levels (HOMO/LUMO) of organic materials, which is a critical factor in the design of electronic components. While specific research detailing the use of 3,4',5-Trifluorobiphenyl-2-amine in organic memory devices is not prevalent in the provided results, the development of functional polymers from similar fluorinated anilines for electronic applications is an active area of research. researchgate.net For instance, polymers derived from halogenated anilines are explored as potential flame-retardant materials and are crucial intermediates in the modern chemical industry. researchgate.net
Role in Metal-Organic Framework (MOF) and Polymer of Intrinsic Microporosity (PIM) Design
Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs) are classes of porous materials with applications in gas storage, separation, and catalysis. osti.govsemanticscholar.org
In MOF synthesis, amine-functionalized linkers are often used to enhance properties like CO2 capture. rsc.org The amine groups can be introduced either through in-situ synthesis or post-synthetic modification. rsc.orgresearchgate.net While the direct use of 3,4',5-Trifluorobiphenyl-2-amine as a linker in the provided research is not mentioned, related amine-containing molecules are fundamental to creating functional MOFs. rsc.org For example, Cd(II)-based MOFs have been constructed using tris(3'-F-4'-carboxybiphenyl)amine, a more complex derivative, which demonstrates the principle of using fluorinated amine compounds in MOF design for applications like luminescence-based sensing. semanticscholar.org
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor to Agrochemicals, specifically Fungicides (e.g., Fluxapyroxad)
The most prominent application of 3,4',5-Trifluorobiphenyl-2-amine is as a key intermediate in the production of the fungicide Fluxapyroxad. researchgate.netsci-hub.se Fluxapyroxad is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, a class of modern and important fungicides that block the complex II electron transport of the respiratory chain in fungi. chemicalbook.com This inhibition disrupts spore germination, germ tube elongation, and mycelial growth in target fungal species. sci-hub.se
| Agrochemical | Intermediate | Significance |
|---|---|---|
| Fluxapyroxad | 3,4',5-Trifluorobiphenyl-2-amine | A crucial building block for this widely used SDHI fungicide. researchgate.netsci-hub.sechemicalbook.com |
Building Block for Other Biphenyl-Based Agrochemicals (e.g., Bixafen, Boscalid, Pyraziflumid)
While 3,4',5-Trifluorobiphenyl-2-amine is the specific precursor for Fluxapyroxad, the broader class of substituted 2-aminobiphenyls is fundamental to the synthesis of several other important SDHI fungicides. chemicalbook.com This highlights the versatility of the biphenylamine scaffold in agrochemical design.
Bixafen: The synthesis of Bixafen, another pyrazole-carboxamide fungicide, utilizes the intermediate N-(3',4'-dichloro-5-fluorobiphenyl-2-yl). chemicalbook.comgoogle.com Common methods for preparing this intermediate involve Suzuki coupling reactions of fluoroanilines with substituted boronic acids. google.com
Boscalid: Boscalid is synthesized from the key intermediate 2-amino-4'-chlorobiphenyl (also known as 4'-chlorobiphenyl-2-amine). researchgate.netrsc.orggoogle.com The synthesis of this intermediate is a significant industrial process, often employing a Suzuki-Miyaura cross-coupling reaction. chemicalbook.comresearchgate.net
Pyraziflumid: This novel fungicide is prepared using 3′,4′-difluorobiphenyl-2-amine as the key biphenyl (B1667301) amine intermediate. nih.govnih.gov The synthesis involves the reaction of this amine with a pyrazine (B50134) carboxylic acid derivative. nih.govnih.gov
The structural similarities among these fungicides, particularly the biphenylamine moiety, underscore the importance of this class of compounds in developing new agrochemicals. chemicalbook.com The specific halogen substitution patterns on the biphenyl ring are crucial for determining the biological activity and spectrum of each fungicide.
| Agrochemical | Key Biphenyl Amine Intermediate | Synthetic Approach Highlight |
|---|---|---|
| Bixafen | 3',4'-dichloro-5-fluoro-2-benzidine | Reaction with 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride. chemicalbook.com |
| Boscalid | 2-amino-4'-chlorobiphenyl | Often synthesized via Suzuki-Miyaura cross-coupling. researchgate.netrsc.orggoogle.com |
| Pyraziflumid | 3′,4′-difluorobiphenyl-2-amine | Condensation with a 3-(trifluoromethyl)pyrazine-2-carboxylic acid derivative. nih.govnih.gov |
Significance in the Synthesis of Diverse Biphenyl-Based Scaffolds for Research Purposes
Beyond its established role in agrochemicals, the 3,4',5-trifluorobiphenyl-2-amine structure is representative of a class of compounds—halogenated anilines and biphenyls—that are of significant interest in broader chemical research. researchgate.net
Halogenated aromatic rings are ubiquitous and critically important synthetic building blocks in organic chemistry. acs.orgnih.gov They are essential for a variety of transformations, including cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. acs.org The presence of fluorine atoms, as in 3,4',5-trifluorobiphenyl-2-amine, can impart unique properties to molecules, such as increased metabolic stability and altered electronic characteristics, which are desirable in drug discovery and materials science.
The biphenyl scaffold itself is considered a "pluripotent" structure found in a wide range of applications, including:
Natural products mdpi.com
Ligands in catalysis mdpi.com
Bioactive molecules and pharmaceuticals mdpi.comresearchgate.netnih.gov
Materials science , such as in the development of liquid crystals. researchgate.net
Tissue engineering , where biphenyl-peptide structures can self-assemble into hydrogels. researchgate.net
Therefore, 3,4',5-Trifluorobiphenyl-2-amine and related compounds serve as versatile starting materials for the synthesis of a diverse array of novel molecules with potential applications in medicine, materials, and other areas of chemical research. researchgate.netchemicalbook.com The ability to create libraries of substituted biphenyl compounds allows researchers to explore structure-activity relationships and develop new functional molecules. epa.gov
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Sustainability and Efficiency
The synthesis of 3,4',5-Trifluorobiphenyl-2-amine, a crucial intermediate for the fungicide Fluxapyroxad, heavily relies on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netchemicalbook.com Future research is intensely focused on developing new catalytic systems that are not only more efficient but also more sustainable.
Furthermore, alternative synthetic routes are being explored to enhance efficiency. One patented method describes a chemical synthesis with a total yield of 60-65% under mild reaction conditions, highlighting its suitability for large-scale industrial production. google.com Another approach involves a Negishi cross-coupling of a trifluorophenylzinc species with a 2-chloroaniline (B154045) Schiff base, presenting a viable alternative to the more common Suzuki-Miyaura reaction. chemicalbook.com Research into replacing transition metal catalysts with cheaper, more abundant metals or even amine-based catalysts is also a promising avenue for reducing costs and environmental impact. google.com
The table below summarizes key findings from various synthetic methods for 3,4',5-Trifluorobiphenyl-2-amine and related compounds, illustrating the focus on improving reaction conditions and yields.
| Method | Key Features | Yield | Reference |
| Improved Suzuki-Miyaura Coupling | Catalyst loading as low as 0.04 mol% | 73% (overall) | researchgate.net |
| Patented Chemical Synthesis | Mild conditions, suitable for industrial scale | 60-65% (total) | google.com |
| Amine-Catalyzed Coupling | Replaces transition metals for cost and safety benefits | Improved Yield | google.com |
Exploration of Bio-Inspired and Biocatalytic Transformations
The use of enzymes in chemical synthesis, or biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. This area represents a major future direction for the synthesis of complex molecules like 3,4',5-Trifluorobiphenyl-2-amine.
While direct biocatalytic synthesis of this specific compound is not yet established, research into related transformations is paving the way. The introduction of fluorine atoms and amino groups into organic molecules are key areas of biocatalysis research. nih.gov Enzymes such as amine transaminases are being extensively engineered to catalyze the synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.gov The application of these engineered enzymes to fluorinated ketone precursors could provide a direct and highly selective route to fluorinated amines.
Similarly, the field of biocatalytic fluorination is rapidly advancing. numberanalytics.com Researchers are working to expand the substrate scope of existing enzymes and to engineer new biosynthetic pathways that can incorporate fluorine into complex molecules. nih.gov The development of "new-to-nature" C–F bond-forming biocatalysts, for instance through the directed evolution of enzymes, is a particularly exciting frontier that could enable the direct fluorination of biphenyl (B1667301) precursors. chemistryviews.org
Another promising strategy is biomimetic transamination, which mimics natural processes. This approach has proven effective for preparing a variety of fluorine-containing amines and amino acids from the corresponding carbonyl compounds and could be adapted for the synthesis of 3,4',5-Trifluorobiphenyl-2-amine. researchgate.netbioorganica.com.ua
Advanced Computational Modeling for Predictive Materials Design and Reaction Optimization
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mdpi.com For a molecule like 3,4',5-Trifluorobiphenyl-2-amine, these techniques offer powerful predictive capabilities to accelerate development and optimization.
Reaction Optimization: The Suzuki-Miyaura coupling, central to the synthesis, can be studied using quantum mechanics (QM) methods like Density Functional Theory (DFT). These calculations can elucidate the reaction mechanism, model transition states, and predict the performance of different catalyst-ligand combinations. mdpi.com This understanding allows for the rational design of more efficient catalysts, reducing the need for extensive empirical screening.
Predictive Materials Design: As 3,4',5-Trifluorobiphenyl-2-amine is a building block for the fungicide Fluxapyroxad, computational models can be used to explore structure-activity relationships (SAR) of new potential fungicides derived from this scaffold. fao.org Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors of different derivatives with their biological activity, guiding the synthesis of more potent compounds. Molecular docking simulations can predict how these derivatives bind to their biological target, the succinate (B1194679) dehydrogenase enzyme, providing insights for designing molecules with improved efficacy. researchgate.net
Property Prediction: Computational methods can also predict the physical and chemical properties of new compounds, such as solubility and stability, which are critical for formulation and application. mdpi.com
Integration of Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of synthetic routes, the integration of automated systems and high-throughput experimentation (HTE) is crucial. This approach is particularly well-suited for optimizing the complex, multi-variable systems found in catalytic reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net
Robotic platforms can perform hundreds or even thousands of reactions in parallel in multi-well plates, systematically screening vast arrays of catalysts, ligands, solvents, bases, and temperature conditions. researchgate.netuvic.ca These systems are often coupled with rapid analytical techniques, such as mass spectrometry, to quickly identify the most promising reaction conditions or "hits". nih.govnih.gov
These HTE hits can then be validated and scaled up using continuous flow chemistry. researchgate.netresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to better yields and safety, especially for industrial-scale production. researchgate.net Automated feedback loops can be implemented where a smart algorithm analyzes the results from initial experiments and then proposes the next set of conditions to test, efficiently guiding the system toward an optimal outcome with a minimal number of experiments. rsc.org This combination of HTE for screening and automated flow chemistry for optimization and production is a powerful paradigm for the future manufacturing of 3,4',5-Trifluorobiphenyl-2-amine and other fine chemicals. mit.edu
Q & A
Basic: How can researchers optimize the synthesis of 3,4',5-Trifluorobiphenyl-2-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic adjustments to reaction parameters. For fluorinated aromatic amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used. Key considerations include:
- Catalyst Selection : Use Pd(OAc)₂ with ligands like Xantphos to enhance catalytic efficiency .
- Temperature Control : Reactions typically proceed at 80–100°C; higher temperatures may degrade sensitive fluorinated intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) improve solubility of fluorinated precursors .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the amine, while recrystallization from ethanol/water enhances purity .
Basic: What analytical techniques are critical for characterizing 3,4',5-Trifluorobiphenyl-2-amine?
Methodological Answer:
A multi-technique approach ensures comprehensive characterization:
- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR resolves aromatic proton splitting patterns .
- X-ray Crystallography : Determines molecular geometry and confirms regioselectivity of fluorine substitution (applicable if single crystals are obtainable) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns from trifluoromethyl groups .
- Infrared (IR) Spectroscopy : Confirms amine (-NH₂) stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Basic: How do fluorine substituents influence the physicochemical properties of 3,4',5-Trifluorobiphenyl-2-amine?
Methodological Answer:
Fluorine atoms impact properties through electronic and steric effects:
- Electron-Withdrawing Effects : Fluorine decreases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) can map charge distribution .
- Lipophilicity : LogP values increase with fluorine substitution, enhancing membrane permeability. Measure via reverse-phase HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, critical for applications in high-temperature reactions .
Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
Data contradictions often arise from methodological variability. Resolve discrepancies by:
- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same Pd catalyst batch) and conditions .
- Meta-Analysis : Compare datasets across studies, noting variables like solvent purity or reaction scale. For biological activity, validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) .
- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., temperature vs. catalyst loading) affecting yield .
Advanced: What mechanistic insights are critical for understanding the reactivity of 3,4',5-Trifluorobiphenyl-2-amine in cross-coupling reactions?
Methodological Answer:
Elucidate reaction mechanisms through:
- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Isotopic Labeling : Use -labeled substrates to trace bond formation pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in fluorinated systems .
Advanced: How can researchers evaluate the biological activity of 3,4',5-Trifluorobiphenyl-2-amine in medicinal chemistry applications?
Methodological Answer:
A tiered approach ensures robust evaluation:
- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to receptors like EGFR or HER2 .
- Toxicity Profiling : Assess cytotoxicity via MTT assays on human fibroblasts to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
